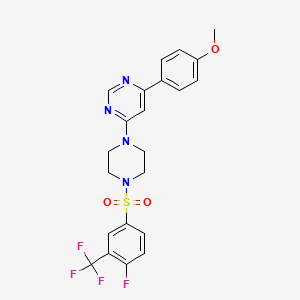

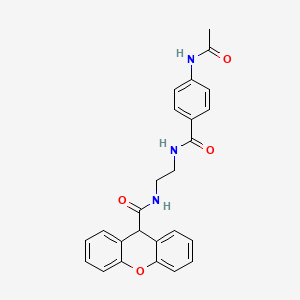

3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione” is a complex organic molecule. Based on its name, it likely contains a pyrrolidine dione group, a methoxyphenyl group, and an amino group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and reduction of nitriles and amides . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

The molecular structure of a similar compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, consists of asymmetric units of C16H20N2O in orthorhombic and monoclinic crystal systems . The structure is stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various transformations. For example, dihydropyrano[2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti(IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using density functional theory (DFT). This includes the analysis of geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of 3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione derivatives can be achieved through efficient methods. For example, the synthesis of related compounds like 3-ethoxypyrrolidine-2,5-diones involves the cyclization of β-cyanocarboxylic acids with primary amines and amino alcohols, offering a convenient approach (Zanatta et al., 2012).

Structural Analyses : Analogs of this compound have been synthesized and characterized to explore structural-activity relationships (SAR). For example, studies on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs have been conducted to understand their pharmacophore and functional activities (Li et al., 2009).

Potential Therapeutic Applications

Biochemical Evaluation : Analogues of aminoglutethimide, based on phenylpyrrolidine-2,5-dione, have been synthesized and evaluated for their inhibitory activity. This includes examining their effects on human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems (Daly et al., 1986).

Antimicrobial Activity : Novel 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have shown promising in vitro antifungal activities, suggesting potential applications in developing new antifungal agents. Notably, certain derivatives demonstrated significant inhibitory activities against a broad spectrum of fungi (Cvetković et al., 2019).

Materials Science Applications

- Optoelectronic Properties : Compounds with structural similarities to 3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione have been investigated for their potential use in organic light-emitting diodes (OLEDs). Studies on related Pechmann dyes have explored their charge transfer behavior and optoelectronic properties, highlighting their suitability as efficient OLED materials (Wazzan & Irfan, 2019).

Analytical Chemistry Applications

- Mass Spectrometry of Derivatives : Derivatives of amino acids and peptides using compounds structurally related to 3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione have been identified through mass spectrometry. This application is crucial in analytical chemistry for the determination of N-terminal amino acids in peptides (Pritchard et al., 1975).

Safety and Hazards

特性

IUPAC Name |

3-(4-methoxyanilino)-1-phenylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-14-9-7-12(8-10-14)18-15-11-16(20)19(17(15)21)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDNFTHAKLJHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methoxyphenyl)amino]-1-phenylpyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)

![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)